2-Bromo-1-chloro-3,4,5-trifluorobenzene

CAS No.: 1000577-28-5

Cat. No.: VC4192072

Molecular Formula: C6HBrClF3

Molecular Weight: 245.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000577-28-5 |

|---|---|

| Molecular Formula | C6HBrClF3 |

| Molecular Weight | 245.42 |

| IUPAC Name | 2-bromo-1-chloro-3,4,5-trifluorobenzene |

| Standard InChI | InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H |

| Standard InChI Key | IDWJHPHIYHBSKA-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Cl)Br)F)F)F |

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Structure

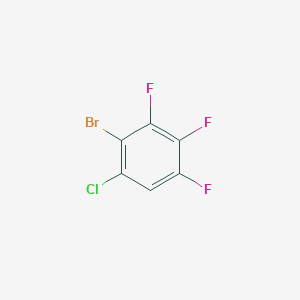

The systematic name 2-bromo-1-chloro-3,4,5-trifluorobenzene unambiguously defines the substituent positions: bromine at position 2, chlorine at position 1, and fluorine atoms at positions 3, 4, and 5 . The planar aromatic core ensures minimal steric hindrance, while the electron-withdrawing halogens create a polarized electronic environment. The SMILES notation and InChI key IDWJHPHIYHBSKA-UHFFFAOYSA-N provide machine-readable descriptors for computational modeling .

Crystallographic and Conformational Data

While single-crystal X-ray diffraction data remains unpublished, analogous halogenated benzenes exhibit bond lengths of approximately 1.39 Å for C-C and 1.73–1.90 Å for C-Br/C-Cl bonds. The fluorine substituents induce slight bond angle distortions (~120° for C-F-C) . Computational models predict a dipole moment of 2.1–2.4 D due to asymmetrical halogen distribution.

Synthetic Methodologies

Catalytic Dehalogenation

A patented process employs 5% Pd/C catalysts under hydrogen atmosphere to dehalogenate polychlorinated precursors . For example, 4-chloro-1,2,3-trifluorobenzene undergoes reductive dechlorination at 65°C in the presence of trialkylamine bases, yielding mono-dehalogenated products with >90% selectivity . This method could be adapted for synthesizing the target compound by starting with appropriately substituted dichloro or dibromo intermediates.

Halogen Exchange Reactions

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Melting Point | Not reported | - | |

| Boiling Point | Est. 198–205°C | 760 mmHg | |

| LogP (Octanol-Water) | 3.77 | Predicted | |

| Vapor Pressure | ~0.15 mmHg | 25°C |

The elevated logP value suggests high membrane permeability, making the compound suitable for lipid-based formulations. The estimated boiling point aligns with structurally similar trihalobenzenes .

Spectroscopic Characteristics

-

: Three distinct signals between δ -110 to -125 ppm corresponding to the three fluorine environments .

-

: Aromatic protons appear as a singlet at δ 7.2–7.5 ppm due to equivalent positions .

-

IR Spectroscopy: Strong absorptions at 750 cm (C-Br stretch) and 1100–1200 cm (C-F stretches) .

| Supplier | Purity | Packaging Options | Price Range (USD) | Lead Time |

|---|---|---|---|---|

| AA BLOCKS | 95% | 250 mg – 25 g | $172 – $5,507 | 12 days |

| A2B Chem | 95% | 250 mg – 25 g | $177 – $6,089 | 12 days |

| Angene US | 95% | 250 mg – 25 g | $311 – $8,116 | 15 days |

Bulk quantities (>1 kg) require custom synthesis contracts with lead times extending to 8–12 weeks .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume